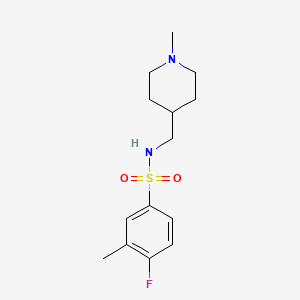

4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

The compound 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The sulfonamide nitrogen is further linked to a (1-methylpiperidin-4-yl)methyl group, introducing a cyclic tertiary amine moiety.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O2S/c1-11-9-13(3-4-14(11)15)20(18,19)16-10-12-5-7-17(2)8-6-12/h3-4,9,12,16H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWKMZRCQZEZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a fluorine atom, a sulfonamide group, and a piperidine ring. The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-4-piperidone in the presence of a base like triethylamine, under controlled conditions to ensure product yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Such interactions are crucial for its potential applications in treating diseases such as cancer and neurological disorders .

Cancer Research

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to standard treatments in certain models. The compound's structural features allow it to effectively disrupt microtubule assembly, which is essential for cell division .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 20 | Induction of apoptosis | |

| MDA-MB-231 (breast) | 10 | Microtubule destabilization | |

| HepG2 (liver) | 15 | Cell cycle arrest |

Case Studies

- Cytotoxicity in Hypopharyngeal Tumor Cells : A study demonstrated that the compound exhibited significant cytotoxicity against FaDu cells, with enhanced apoptosis induction compared to traditional agents like bleomycin. This suggests a promising avenue for further research into its use as an anticancer agent .

- Microtubule Destabilization : Another investigation focused on the compound's ability to destabilize microtubules in breast cancer cells (MDA-MB-231), indicating its potential as a microtubule-targeting agent. The study found that at concentrations as low as 10 µM, the compound significantly inhibited cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives known for their therapeutic benefits:

| Compound Name | Biological Activity |

|---|---|

| 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | Anticancer activity |

| 3-Amino-4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide | Antimicrobial properties |

These comparisons underscore the unique structural features that contribute to the biological efficacy of this compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making them valuable in treating infections caused by various pathogens .

Central Nervous System Effects

The compound's structural components suggest potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on orexin signaling pathways, which are crucial for regulating arousal, appetite, and sleep-wake cycles . This indicates a potential role in treating sleep disorders or neurodegenerative diseases.

Cancer Research

Preliminary studies have explored the application of sulfonamide derivatives in oncology. The ability of these compounds to inhibit certain enzyme activities involved in tumor growth presents a promising avenue for developing anticancer therapies. Research on related compounds has shown efficacy against various cancer cell lines .

Environmental Considerations

The environmental impact of pharmaceuticals, including sulfonamides, is an area of growing concern. Assessments indicate that the persistence and bioaccumulation potential of these compounds necessitate thorough environmental risk evaluations . Understanding their degradation pathways and ecological effects is crucial for sustainable pharmaceutical practices.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the piperidine moiety significantly enhanced antimicrobial activity against resistant strains of bacteria. The findings suggest that this compound could be further optimized for improved efficacy .

Case Study 2: Neuropharmacological Effects

In vitro studies investigating the interaction of similar compounds with orexin receptors revealed promising results in modulating appetite and sleep patterns. These findings support further exploration into the therapeutic potential of this compound for neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Sulfonamides

Substituent Variations on the Benzene Ring

4-Fluoro-N-Isopropyl-3-Methylbenzenesulfonamide ()

- Structure : Shares the 4-fluoro-3-methylbenzene core but substitutes the piperidine group with an isopropylamine.

- Solubility: The piperidine’s basicity (pKa ~10.5) may enhance water solubility at physiological pH compared to the neutral isopropyl group.

- Implications : Reduced steric bulk in the isopropyl analog could improve binding to targets requiring smaller hydrophobic pockets .

4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide ()

- Structure : Features a 4-methylbenzene core with a pyrazolyl-trifluoromethylbenzyl substituent.

- Key Differences :

- Electronic Effects : The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the fluorine in the target compound.

- Heterocyclic Motif : The pyrazole ring may engage in π-π stacking or hydrogen bonding, differing from the piperidine’s amine interactions.

- Implications : Enhanced metabolic stability due to trifluoromethyl but reduced basicity compared to the piperidine .

Variations in Sulfonamide Substituents

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide ()

- Structure : A "double" sulfonamide with two aromatic sulfonyl groups.

- Key Differences: Molecular Weight: Higher molecular weight (~434 g/mol vs. ~326 g/mol for the target compound) may reduce bioavailability.

- Implications : Likely higher protein-binding affinity but poorer pharmacokinetics due to increased polarity .

4-Methyl-N-[(S)-1-Phenylethyl]Benzene-Sulfonamide ()

- Structure : Contains a chiral phenylethyl group instead of piperidine.

- Key Differences :

- Stereochemistry : The (S)-configured phenylethyl group introduces enantioselectivity, absent in the target compound.

- Aromatic Interactions : The phenyl group may enhance binding to hydrophobic pockets but lacks the piperidine’s basic nitrogen.

- Implications : Improved target specificity in chiral environments but reduced solubility in aqueous media .

Heterocyclic and Functional Group Modifications

N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide ()

- Structure: Incorporates a diethylaminopyrimidinyl group linked to the sulfonamide.

- Key Differences :

- Heterocyclic Base : The pyrimidine ring enables hydrogen bonding and π-stacking, contrasting with the piperidine’s aliphatic amine.

- Methoxy Group : Introduces electron-donating effects, opposing the fluorine’s electron-withdrawing nature.

- Implications: Potential for dual-mode binding (hydrogen bonding and hydrophobic interactions) but altered electronic properties .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 326.4 | 2.8 | 0.12 |

| 4-Fluoro-N-isopropyl-3-methyl analog | 231.3 | 2.1 | 0.45 |

| Pyrazolyl-trifluoromethyl analog | 385.4 | 3.5 | 0.07 |

| Double sulfonamide | 434.4 | 3.2 | 0.03 |

- Trends :

- Lipophilicity increases with bulky aromatic/hydrophobic substituents (e.g., trifluoromethyl, phenylethyl).

- Basic amines (piperidine) improve solubility at low pH but reduce it at physiological pH.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Coupling of the benzenesulfonamide core with the piperidine derivative via nucleophilic substitution or reductive amination. Temperature (60–80°C) and solvent choice (e.g., dichloromethane or THF) are critical for yield optimization .

- Step 2: Introduction of the fluoro and methyl groups via electrophilic aromatic substitution or Suzuki coupling, requiring precise pH control (pH 7–8) and catalysts like Pd(PPh₃)₄ .

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%). Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR is essential .

Q. What analytical methods are recommended for structural verification of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments, particularly the methylpiperidinyl (δ 2.1–2.8 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) .

- X-ray Crystallography: Single-crystal analysis using SHELXL () resolves absolute configuration, especially for chiral centers in the piperidine ring .

- Mass Spectrometry (HRMS): ESI-HRMS (positive mode) validates molecular formula (e.g., [M+H]⁺ m/z calculated for C₁₄H₂₀FN₂O₂S: 315.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Conflicting data may arise from:

- Metabolic Instability: Perform hepatic microsomal assays (human/rat) to assess CYP450-mediated degradation. If rapid metabolism is observed, introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .

- Target Engagement: Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding affinity to the intended target (e.g., carbonic anhydrase or kinase enzymes) .

- Solubility Limitations: Measure logP (octanol/water partition) and use co-solvents (e.g., cyclodextrins) in in vivo studies to improve bioavailability .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this sulfonamide derivative?

Methodological Answer: Key optimization strategies include:

- Prodrug Design: Introduce ester or phosphate moieties to enhance solubility. For example, masking the sulfonamide group with a labile acetyl group improves oral absorption .

- Structural Modifications: Replace the 1-methylpiperidine group with a tetrahydropyranyl group (as in ) to reduce first-pass metabolism .

- In Vitro ADME Screening: Use Caco-2 cell monolayers to predict intestinal permeability and PAMPA assays for blood-brain barrier penetration potential .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with sulfonamide oxygen and hydrophobic interactions with the fluoromethyl group .

- QSAR Studies: Build regression models correlating substituent electronegativity (e.g., fluorine position) with IC₅₀ values from enzymatic assays. Prioritize derivatives with predicted lower nanomolar activity .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. High RMSD values in the piperidine region suggest flexibility that may reduce selectivity .

Q. How should researchers address polymorphic variability during synthesis and crystallization?

Methodological Answer:

- Screening Polymorphs: Use solvent-drop grinding (acetonitrile, methanol) and differential scanning calorimetry (DSC) to identify stable crystalline forms. highlights the importance of hemiartrate salts for improved stability .

- Crystallization Conditions: Optimize supersaturation ratios and cooling rates. For example, slow evaporation from ethanol yields Form I, while rapid cooling produces metastable Form II .

- Patent Considerations: Cross-reference existing patents (e.g., WO 2006/037043 in ) to avoid infringement when scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.